2-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Description
2-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted at the 1-position with a 4-fluorophenylsulfonyl group and at the 7-position with a 2-ethoxybenzamide moiety. This compound is structurally analogous to inhibitors targeting enzymes such as mTOR or acyl-CoA monoacylglycerol acyltransferases, though its specific biological activity remains underexplored in the provided evidence .
Properties
IUPAC Name |
2-ethoxy-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4S/c1-2-31-23-8-4-3-7-21(23)24(28)26-19-12-9-17-6-5-15-27(22(17)16-19)32(29,30)20-13-10-18(25)11-14-20/h3-4,7-14,16H,2,5-6,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOBVIFFWJMCOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H23FN2O5S2
- Molecular Weight : 490.6 g/mol
- CAS Number : 951573-03-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The sulfonyl group and the tetrahydroquinoline moiety contribute to its binding affinity and specificity towards these targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the inhibition of angiogenesis has been observed in compounds featuring amide bonds, which are prevalent in this compound's structure. A study demonstrated that a related compound inhibited vascular endothelial growth factor (VEGF) secretion in EAT cells, leading to reduced angiogenesis .
Antimicrobial Properties
Compounds with a similar sulfonamide structure have shown promising antimicrobial activity. For example, derivatives were tested against Gram-positive bacteria and demonstrated selective potency against strains such as Staphylococcus aureus and Enterococcus faecalis . While specific data on this compound is limited, the structural similarities suggest potential efficacy.
Case Studies
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is scarce, related compounds often exhibit favorable absorption and distribution characteristics. Toxicological evaluations are essential to determine safety profiles before clinical applications.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to 2-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. The introduction of fluorine on the benzene sulfonyl substituents has been shown to enhance the antitumor and anti-inflammatory activities of related compounds. For instance, BAP compounds which include similar structures have demonstrated improved efficacy against various cancer cell lines .
Inhibition of KEAP1-NRF2 Interaction
The compound has been investigated as a potential inhibitor of the KEAP1-NRF2 interaction pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation. Modifications such as incorporating fluoroalkyl groups have resulted in analogs with high metabolic stability and potent inhibitory activity . These findings suggest its utility in developing therapeutic agents for conditions associated with oxidative stress.
Contrast Agents
The compound's structural characteristics make it a candidate for use in molecular imaging as a contrast agent. Its ability to bind selectively to certain biological targets can enhance the contrast in imaging techniques like MRI or PET scans. The incorporation of radioisotopes or other imaging tags could facilitate real-time tracking of biological processes in vivo .
Targeted Drug Delivery
Due to its specific binding properties, this compound can be utilized as a biochemical probe for targeted drug delivery systems. By conjugating this compound with nanoparticles or liposomes, researchers can achieve targeted delivery of therapeutic agents to specific tissues or cells, thereby minimizing side effects and enhancing treatment efficacy.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Enhanced antitumor activity observed with fluorinated derivatives. |
| Study 2 | Biochemical Probes | Successful synthesis and evaluation of sulfonyl derivatives for drug delivery systems. |
| Study 3 | Molecular Imaging | Potential use as a contrast agent in imaging techniques due to specific binding properties. |
Comparison with Similar Compounds
Substituents on the Tetrahydroquinoline Nitrogen
- Target Compound : 4-fluorophenylsulfonyl group.
- Analogues: N-(1-(Morpholine-4-carbonyl)-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide (10e): Replaces sulfonyl with morpholine-carbonyl, increasing polarity and hydrogen-bonding capacity . 3,5-Difluoro-N-(1-(piperidine-1-carbonyl)-tetrahydroquinolin-7-yl)benzamide (10f): Piperidine-carbonyl substituent may enhance membrane permeability due to reduced steric hindrance .
Benzamide Substituents
- Target Compound : 2-ethoxy group on benzamide.
- Analogues: 2,3-Dimethoxy-N-[1-(2-methylpropanoyl)-tetrahydroquinolin-7-yl]benzamide (G511-0318): Dimethoxy groups increase electron density, possibly altering pharmacokinetic profiles . 3,5-Bis(trifluoromethyl)benzamide (10e): Trifluoromethyl groups enhance metabolic stability and hydrophobic interactions .
Physicochemical Properties
EWG = Electron-Withdrawing Group; THQ = Tetrahydroquinoline
Stability and Spectral Characterization
- IR Spectroscopy : Sulfonyl-containing compounds exhibit C=O stretches at ~1663–1682 cm⁻¹ and S=O vibrations at ~1243–1258 cm⁻¹, consistent with the target compound’s expected spectral features .
- NMR Confirmation: Piperidine/morpholine-substituted analogues validate tetrahydroquinoline core integrity via ¹H-NMR methylene signals (δ 2.5–3.5 ppm) .
Q & A
Q. What are the key structural features of 2-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, and how do they influence its physicochemical properties?
- Methodological Answer : The compound contains a tetrahydroquinoline core substituted with a 4-fluorophenylsulfonyl group, a benzamide moiety with an ethoxy substituent, and a sulfonamide linkage. Computational tools like density functional theory (DFT) can predict logP (lipophilicity) and pKa values. For experimental validation, reversed-phase HPLC under gradient elution (e.g., acetonitrile/water with 0.1% formic acid) can assess solubility and stability .
Q. How can researchers confirm the compound’s structural integrity after synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography (if single crystals are obtainable) to resolve ambiguous stereochemistry, as demonstrated for related fluorinated benzamides .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs. For example:
- RORγ inverse agonism assays : Measure IC50 values using luciferase reporter systems in HEK293T cells transfected with RORγ ligand-binding domains .
- Kinase inhibition profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations to identify off-target effects .
Advanced Research Questions
Q. How can contradictory IC50 values for RORγ activity between similar compounds be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, ligand concentration). To address this:
- Standardize assays : Use identical cell lines (e.g., HEK293T) and normalize data to reference compounds like SR1078 (IC50 = 1–3 µM ).
- Structure-activity relationship (SAR) analysis : Compare substitutions (e.g., 4-fluorophenyl vs. 2-chloro-6-fluorophenyl in , compounds 7 and 8) to identify critical functional groups.
Q. What strategies optimize the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Liver microsomal assays : Incubate with human/rat liver microsomes (1 mg/mL protein, NADPH regeneration system) to identify metabolic hotspots (e.g., ethoxy group oxidation).
- Deuterium incorporation : Replace labile hydrogen atoms (e.g., at benzylic positions) to slow CYP450-mediated degradation .
- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
Q. How can computational modeling predict binding modes to RORγ or other targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with RORγ crystal structures (PDB IDs: 3L0J, 4NIE) to model interactions. Focus on sulfonamide coordination to Arg367 and hydrophobic packing with Leu287 .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., Desmond) to assess binding stability and entropy contributions .
Q. What experimental and analytical techniques resolve synthetic impurities ≥0.15% in the final compound?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with isocratic elution (e.g., 70:30 methanol/water) to isolate impurities.
- LC-MS/MS : Characterize impurities via fragmentation patterns (e.g., sulfonamide cleavage or ethoxy group loss).
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) to minimize side products .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between primary and cancer cell lines?
- Methodological Answer :
- Dose-response refinement : Test concentrations from 1 nM–100 µM to identify selective toxicity windows.
- Mechanistic studies : Perform RNA-seq or phosphoproteomics to compare pathway activation (e.g., apoptosis vs. proliferation) across cell types .
Q. Why might solubility predictions (computational vs. experimental) diverge for this compound?
- Methodological Answer :
- Ionization effects : Experimental measurements (e.g., shake-flask method at pH 7.4) account for ionization, while some QSPR models assume neutral species.
- Polymorphism : Crystalline vs. amorphous forms (characterized via PXRD) exhibit different solubility profiles .
Methodological Best Practices
Q. What quality control criteria are essential for batch-to-batch consistency?
- Methodological Answer :
- HPLC purity : ≥95% (UV detection at 254 nm).
- Residual solvent analysis : GC-MS to ensure compliance with ICH guidelines (e.g., <5000 ppm for DMSO).
- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
